molecular formula C21H27N3O4 B13757861 Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- CAS No. 23770-98-1

Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)-

Cat. No.: B13757861
CAS No.: 23770-98-1
M. Wt: 385.5 g/mol
InChI Key: KECMDPQOQQELGY-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a pyridyl group and a trimethoxyhydrocinnamoyl moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using 2-chloropyridine and piperazine.

    Attachment of the Trimethoxyhydrocinnamoyl Moiety: The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxyhydrocinnamic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- involves its interaction with specific molecular targets and pathways. The pyridyl group may interact with enzymes or receptors, while the trimethoxyhydrocinnamoyl moiety may modulate cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxybenzoyl)-
  • Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyphenyl)-

Uniqueness

Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- is unique due to the presence of the trimethoxyhydrocinnamoyl moiety, which may impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness can be attributed to the specific arrangement of functional groups and the resulting molecular interactions.

Properties

CAS No.

23770-98-1

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C21H27N3O4/c1-26-17-14-16(15-18(27-2)21(17)28-3)7-8-20(25)24-12-10-23(11-13-24)19-6-4-5-9-22-19/h4-6,9,14-15H,7-8,10-13H2,1-3H3

InChI Key

KECMDPQOQQELGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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